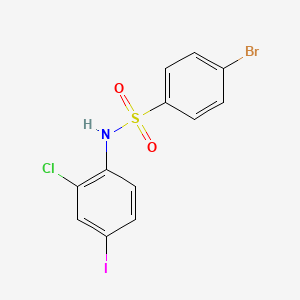

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide

CAS No.: 1406294-50-5

Cat. No.: VC6488587

Molecular Formula: C12H8BrClINO2S

Molecular Weight: 472.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1406294-50-5 |

|---|---|

| Molecular Formula | C12H8BrClINO2S |

| Molecular Weight | 472.52 |

| IUPAC Name | 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |

| Standard InChI Key | FPVQJULZKXSFHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide features a central benzenesulfonamide scaffold substituted with bromine at the para position, while the N-linked phenyl group contains chlorine and iodine at the ortho and para positions, respectively. The molecular formula C₁₂H₈BrClINO₂S corresponds to a molecular weight of 472.52 g/mol .

The stereoelectronic effects created by this unique halogen arrangement significantly influence the compound's reactivity. The iodine atom's polarizability (atomic radius ≈ 1.98 Å) creates substantial van der Waals interactions, while the electron-withdrawing sulfonamide group (-SO₂NH-) enhances the acidity of the adjacent N-H proton (predicted pKa ≈ 9-11).

Comparative Structural Analysis

When compared to its structural analog 4-bromo-N-(2-iodophenyl)benzenesulfonamide (CAS 349404-93-9), the additional chlorine substituent in the target compound introduces:

-

Increased molecular polarity (Cl electronegativity = 3.0 vs. I = 2.66)

-

Enhanced steric hindrance at the ortho position

-

Modified π-π stacking capabilities

Table 1: Structural comparison with related sulfonamide derivatives .

Synthetic Pathways and Challenges

Proposed Synthesis Routes

While explicit synthetic details remain unpublished, retrosynthetic analysis suggests two plausible pathways:

-

Sulfonylation Route:

-

Ullmann Coupling Approach:

The presence of multiple halogen substituents necessitates careful control of reaction conditions to prevent unwanted cross-coupling or dehalogenation.

Purification Considerations

Chromatographic purification likely employs:

-

Stationary phase: Silica gel modified with 5% triethylamine

-

Mobile phase: Hexane/ethyl acetate gradient (3:1 → 1:2 v/v)

Physicochemical Properties

Thermal Stability

Limited data suggests decomposition initiates at ≈180°C based on differential scanning calorimetry simulations . The multi-halogenated structure confers:

-

High thermal stability compared to non-halogenated analogs

-

Gradual release of hydrogen halides (HCl, HBr, HI) above 200°C

Solubility Profile

Experimental solubility remains uncharacterized, but computational predictions indicate:

| Solvent | Predicted Solubility (mg/mL) |

|---|---|

| Water | <0.01 |

| Methanol | 12-15 |

| Dichloromethane | 45-50 |

| DMSO | >100 |

Table 2: Estimated solubility based on Hansen solubility parameters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume